disodium alpha-D,alpha-D-digalacturonate

exo-polygalacturonase substrate kinetics oligogalacturonide degradation rate

Disodium alpha-D,alpha-D-digalacturonate (CHEBI:39470) is an organic sodium salt composed of two α-1,4-linked D-galactopyranuronate residues carrying two sodium counterions. It belongs to the oligogalacturonide class derived from partial pectin depolymerisation.

Molecular Formula C12H16Na2O13
Molecular Weight 414.23 g/mol
Cat. No. B1257692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedisodium alpha-D,alpha-D-digalacturonate
Molecular FormulaC12H16Na2O13
Molecular Weight414.23 g/mol
Structural Identifiers
SMILESC1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)[O-])O)O)O)C(=O)[O-])O)O.[Na+].[Na+]
InChIInChI=1S/C12H18O13.2Na/c13-1-2(14)7(9(18)19)25-12(5(1)17)24-6-3(15)4(16)11(22)23-8(6)10(20)21;;/h1-8,11-17,22H,(H,18,19)(H,20,21);;/q;2*+1/p-2/t1-,2+,3+,4+,5+,6+,7-,8-,11-,12-;;/m0../s1
InChIKeyNTIXLLFKQPXXAX-QMLOBEDSSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Disodium Alpha-D,Alpha-D-Digalacturonate – A Defined Dimeric Oligogalacturonide Substrate for Pectinolytic Enzyme Research


Disodium alpha-D,alpha-D-digalacturonate (CHEBI:39470) is an organic sodium salt composed of two α-1,4-linked D-galactopyranuronate residues carrying two sodium counterions [1]. It belongs to the oligogalacturonide class derived from partial pectin depolymerisation. Unlike the free acid (digalacturonic acid, CAS 5894-59-7), the disodium salt is the predominant ionic form at neutral pH and is the native product released by exo-polygalacturonases. Its defined dimeric structure makes it a critical substrate for differentiating exo- versus endo-acting pectinases and for co-crystallization studies .

Defined dimeric substrate for discriminating exo- vs endo-acting pectinases

Native disodium salt form; predominant ionic species at neutral pH

Reported co-crystallization ligand for proteinase K structural studies

Why Free Digalacturonic Acid or Higher Oligogalacturonides Cannot Substitute Disodium Alpha-D,Alpha-D-Digalacturonate in Critical Assays


The free acid and the disodium salt adopt distinct solution conformations due to solvent-induced changes, which can alter enzyme recognition [1]. Furthermore, exo-acting pectinases display marked chain-length discrimination: digalacturonate is cleaved up to 3.2-fold faster than polymeric pectate and significantly faster than tri- or tetragalacturonate [2]. Substituting the disodium salt with the free acid or a random oligogalacturonide mixture therefore compromises both kinetic reproducibility and mechanistic interpretation.

Free acid and disodium salt adopt distinct solution conformations; may alter enzyme recognition and assay reproducibility.

Exo-acting pectinases show chain-length kinetic preference; substituting with higher oligogalacturonides may compromise kinetic interpretation.

Using the free acid shifts the ionic form; may not replicate native enzyme–product interaction without pH control.

Quantitative Evidence Differentiating Disodium Alpha-D,Alpha-D-Digalacturonate from Its Closest Analogs


Disodium Digalacturonate Is Cleaved 3.2-Fold Faster Than Polymeric Pectate by Exo-D-Galacturonanase

In a direct head-to-head comparison using purified exo-D-galacturonanase from Butyrivibrio fibrisolvens, the initial degradation rate of disodium digalacturonate (5.45 µmol s⁻¹ g⁻¹) was 3.2-fold higher than that of sodium pectate (1.70 µmol s⁻¹ g⁻¹) and higher than any other tested oligogalacturonide (trigalacturonate 4.63, tetragalacturonate 3.63 µmol s⁻¹ g⁻¹) [1]. Equimolar substrate concentrations (1 µmol per assay) ensured that differences reflect intrinsic catalytic preference.

Substrate cleavage rate
Head-to-head
3.2× vs. sodium pectate
Disodium digalacturonate: 5.45 µmol s⁻¹ g⁻¹
Sodium pectate: 1.70 µmol s⁻¹ g⁻¹
May support shorter incubation and improved signal-to-noise in exo-polygalacturonase screening
Equimolar substrate; exo-D-galacturonanase from B. fibrisolvens
exo-polygalacturonase substrate kinetics oligogalacturonide degradation rate

The Disodium Salt Adopts a Solvent-Induced Conformation Distinct from Digalacturonic Acid

NMR spectroscopic analysis (one-bond and three-bond ¹³C-¹H coupling constants, NOESY-derived H-1'–H-4 distances) combined with CHARMM molecular mechanics calculations revealed that digalacturonic acid retains its vacuum lowest-energy conformer upon solvation, whereas sodium digalacturonate undergoes a solvent-induced conformational change [1]. The experimental NOE distance between H-1' and H-4 was used to validate the theoretical ensemble averages, confirming distinct solution geometries for the acid and salt forms.

Solution conformation
Supporting evidence
Salt form adopts distinct conformation from free acid
NMR (¹³C-¹H coupling, NOESY) and CHARMM calculations
Ionic form selection may influence enzyme recognition; consistent salt form needed for structural studies
Data derived from coupling constants and NOE distances; full values in publication
conformational analysis NMR molecular mechanics

Disodium Digalacturonate Is the Cognate Product and Preferred Substrate of Exo-Poly-Alpha-Digalacturonosidase (EC 3.2.1.82)

The enzyme exo-poly-alpha-digalacturonosidase (EC 3.2.1.82) is defined by its ability to hydrolyse the second α-1,4-glycosidic bond from the non-reducing end of polygalacturonate, specifically releasing disodium digalacturonate [1]. In a study of Aspergillus niger exo-polygalacturonases, digalacturonate was the most favourable substrate for exo-PG2, while exo-PG1 showed broad specificity across oligogalacturonates of different degrees of polymerisation [2]. This enzyme-level discrimination means that only digalacturonate can serve as both the authentic product standard and the selective substrate for EC 3.2.1.82 activity measurements.

Enzyme substrate identity
Class-level inference
Preferred substrate for exo-PG2; authentic product for EC 3.2.1.82
Supports unambiguous enzyme classification per IUBMB; data to verify for specific isoform
Aspergillus niger exo-PG2 preference; qualitative description
exo-poly-alpha-digalacturonosidase enzyme specificity pectin degradation

Digalacturonic Acid Co-Crystallizes with Proteinase K at 1.32 Å Resolution for Structural Biology

Digalacturonic acid (the free acid form corresponding to the disodium salt) has been successfully co-crystallized with proteinase K, yielding a high-resolution X-ray structure at 1.32 Å (PDB ID: 3DYB) [1]. This application is documented in the primary literature and is cited by multiple vendors as a specific use case for digalacturonic acid in enzyme crystallography . While the disodium salt is the physiologically relevant ionic species, the free acid is typically used at controlled pH for crystallization; the procurement decision may depend on whether the intended use is enzymatic (salt) or crystallographic (acid).

Co-crystallization
Supporting evidence
Free acid co-crystallized with proteinase K at 1.32 Å resolution (PDB 3DYB)
Established protocol for enzyme–ligand structural studies; salt form may require pH adjustment
Free acid used at controlled pH; applicability to disodium salt may need validation
co-crystallization proteinase K X-ray crystallography

Highest-Value Procurement Scenarios for Disodium Alpha-D,Alpha-D-Digalacturonate


Exo-Polygalacturonase Activity Assays and Inhibitor Screening

Use disodium digalacturonate as the preferred substrate for exo-polygalacturonase (EC 3.2.1.67 and EC 3.2.1.82) kinetic assays. Its 3.2-fold higher cleavage rate compared to polymeric pectate enables shorter assay times and higher throughput [1]. The defined dimeric structure eliminates chain-length heterogeneity, improving inter-laboratory reproducibility.

Conformational and Molecular Recognition Studies of Oligogalacturonides

Employ the disodium salt when investigating protein–carbohydrate interactions that depend on the ionic state of the uronic acid moieties. The documented solvent-induced conformational difference between the acid and salt forms [2] necessitates the use of the sodium form for studies aiming to replicate physiological conditions or polygalacturonate binding.

Crystallographic Co-Crystallization of Carbohydrate-Active Enzymes

Utilize digalacturonic acid (or its sodium salt at controlled pH) as a co-crystallization ligand for proteinase K and related hydrolases, following the established protocol that yielded a 1.32 Å structure (PDB 3DYB) [3]. This application is particularly relevant for structural biology facilities requiring validated ligand–enzyme complexes.

Authentic Product Standard for Pectin Degradation Pathway Analysis

Use disodium digalacturonate as an analytical reference standard for HPLC, HPAEC-PAD, or mass spectrometric identification of pectinolytic products. Its identity as the specific product of exo-poly-alpha-digalacturonosidase (EC 3.2.1.82) makes it indispensable for enzyme characterisation per IUBMB guidelines [4].

Application
Selection Property
Validation Focus
Exo-polygalacturonase kinetic assays
Substrate kinetic preference for dimeric oligogalacturonide
Exo-polygalacturonase activity assay reproducibility
Protein–carbohydrate interaction studies
Ionic form (disodium salt) at neutral pH
Conformation-dependent enzyme recognition
Enzyme–substrate co-crystallization
Crystallographic ligand suitability for hydrolases
Co-crystal structure determination at controlled pH
Pectin degradation product analysis
Authentic dimeric product of exo-poly-alpha-digalacturonosidase
HPLC/HPAEC-PAD method calibration and enzyme classification
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